An In-depth Technical Guide to the Crystal Structure and Properties of Bismuth Iodide (BiI₃)
An In-depth Technical Guide to the Crystal Structure and Properties of Bismuth Iodide (BiI₃)
For Researchers, Scientists, and Drug Development Professionals
Bismuth(III) iodide (BiI₃) is an inorganic semiconductor that has garnered significant interest for a range of applications, from room-temperature gamma-ray detection to lead-free perovskite-inspired photovoltaics.[1][2] Its unique layered crystal structure and electronic properties are central to its functionality. This guide provides a comprehensive overview of the crystallographic, physical, and electronic characteristics of BiI₃, along with detailed experimental protocols for its synthesis and characterization.
Crystal Structure
Bismuth iodide crystallizes in a rhombohedral structure belonging to the trigonal crystal system.[3] The structure is characterized by a layered arrangement where planes of bismuth atoms are sandwiched between two hexagonal close-packed layers of iodine atoms. Within the layers, bismuth(III) cations (Bi³⁺) are octahedrally coordinated to six iodide anions (I⁻), forming edge-sharing BiI₆ octahedra. These layers are held together by weak van der Waals forces, which contributes to the material's anisotropic properties.[1]
This layered crystal structure is a common arrangement for many metal trihalides. The iodide ions form a hexagonally closest-packed lattice, and the bismuth ions occupy two-thirds of the octahedral holes in alternating layers, meaning they occupy one-third of the total octahedral holes.[2]
The crystallographic parameters for bismuth iodide are summarized in the table below.
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | R-3 (No. 148) |
| Lattice Parameters | a = 7.520(1) Å, c = 20.72(1) Å |
| Unit Cell Volume | ~1130 ų |
| Formula Units (Z) | 6 |
| Coordination | Bi³⁺: 6 (Octahedral), I⁻: 2 (L-shaped) |
| Bonding | Ionic (within layers), van der Waals (between layers) |
Note: Lattice parameters can vary slightly depending on the synthesis method and measurement conditions.
The following diagram illustrates the layered crystal structure of bismuth iodide, showing the octahedral coordination of bismuth atoms by iodine atoms.
Physical and Chemical Properties
Bismuth iodide is a gray-black crystalline solid with properties that make it suitable for various semiconductor applications.[4] A summary of its key properties is provided below.
| Property | Value |
| Molar Mass | 589.69 g/mol [4] |
| Appearance | Greenish-black or gray-black crystals/powder[4][5] |
| Density | 5.778 g/cm³[4] |
| Melting Point | 408.6 °C[4] |
| Boiling Point | 542 °C[4] |
| Solubility in Water | 0.7761 mg / 100 mL (at 20 °C)[4][6] |
| Solubility (Other) | Soluble in ethanol, benzene, toluene, xylene, hydrochloric acid, and hydriodic acid.[7] |
| Thermal Stability | Thin films are stable up to 150 °C in ambient atmosphere.[3] Some studies show stability up to ~39 °C before decomposition begins. |
| Magnetic Susceptibility (χ) | -200.5·10⁻⁶ cm³/mol[4][6] |
Electronic Properties
The electronic properties of BiI₃, particularly its band gap, are a subject of considerable research, with reported values showing significant variation. This discrepancy is often attributed to its complex layered structure and the different characterization techniques employed.[1]
There is an ongoing debate in the scientific literature regarding whether BiI₃ has a direct or indirect band gap.
-
Indirect Band Gap: Many studies, particularly those using UV-Vis transmittance and reflectance spectroscopy, report an indirect band gap for BiI₃. The most commonly cited value is approximately 1.67 ± 0.09 eV .[1][8][9] Density functional theory (DFT) calculations also support the presence of an indirect band gap, with computed values around 1.55 eV to 1.73 eV.[1][10]
-
Direct Band Gap: In contrast, spectroscopic ellipsometry measurements have detected a direct band gap at 1.96 ± 0.05 eV .[1][8][9] It has been suggested that the low optical absorption coefficient of BiI₃ makes reflection-based techniques like ellipsometry less sensitive to the indirect gap.[1][8]
For monolayer BiI₃, the intrinsic band gap has been reported to be as high as 2.8 eV, which is significantly different from the bulk material.[11] The wide range of reported values highlights the sensitivity of the electronic structure to material form (bulk vs. thin film) and measurement methodology.
Experimental Protocols
This section details common methodologies for the synthesis and characterization of bismuth iodide crystals and thin films.
Several methods are employed to synthesize BiI₃, ranging from direct reaction to solution-based and vapor-phase techniques.
Protocol 1: Direct Reaction of Elements
This is a straightforward method for producing polycrystalline BiI₃ powder.
-
Reactants: High-purity bismuth powder and iodine crystals.
-
Procedure: a. Grind stoichiometric amounts of bismuth and iodine together in a mortar to create an intimate mixture.[7] b. Place the mixture in a reaction vessel, such as a quartz tube or retort. c. Heat the mixture gently to initiate the reaction: 2Bi + 3I₂ → 2BiI₃.[4] d. After the initial reaction, the product can be purified by sublimation in a stream of an inert gas like CO₂ to remove any unreacted iodine.[7]
Protocol 2: Physical Vapor Transport (PVT) / Bridgman Method
This method is used to grow large, high-quality single crystals suitable for detector applications.[10][12]
-
Apparatus: A sealed quartz ampoule placed in a multi-zone tube furnace (e.g., a Bridgman furnace).
-
Procedure: a. Place high-purity BiI₃ powder (often pre-purified by sublimation) into a quartz ampoule, which is then evacuated and sealed.[13] b. Position the ampoule in a furnace with a defined temperature gradient. For instance, the source material is heated to a temperature where it sublimes (e.g., 330 °C), and the crystal grows in a cooler zone (e.g., 280 °C).[13] c. In the Bridgman method, the ampoule is slowly moved through the temperature gradient (e.g., at a rate of 2 mm/hr) to promote the growth of a single crystal from the melt or vapor.[12]
Protocol 3: Solution Processing (Spin Coating)
This technique is common for fabricating thin films for photovoltaic and optoelectronic devices.[10]
-
Precursor Solution: Dissolve BiI₃ powder in a suitable organic solvent. The choice of solvent is crucial and can influence the formation of intermediate phases.[14]
-
Procedure: a. Prepare a substrate (e.g., FTO-coated glass) by cleaning it thoroughly. b. Dispense the BiI₃ precursor solution onto the substrate. c. Spin-coat the solution at a specific rotation speed and duration to achieve the desired film thickness. d. Anneal the coated substrate on a hot plate at a controlled temperature (e.g., 150 °C) to crystallize the BiI₃ film and remove residual solvent.[15]
Protocol 1: X-ray Diffraction (XRD) for Structural Analysis
XRD is the standard technique to confirm the crystal structure, phase purity, and orientation of BiI₃.
-
Sample Preparation: For powder XRD, the sample (polycrystalline powder or ground single crystal) is typically mounted on a low-background sample holder.[13] For thin films, the film on its substrate is mounted directly.
-
Instrumentation: A Bragg-Brentano diffractometer with a copper Kα radiation source (λ = 1.5406 Å) is commonly used.[13]
-
Data Collection: Scan a 2θ range (e.g., 10° to 60°) to collect the diffraction pattern.
-
Analysis: Compare the resulting diffraction peaks with standard patterns from crystallographic databases (e.g., JCPDS #7-269) to confirm the rhombohedral BiI₃ phase.[3] For thin films, the preferential orientation of crystallites can be determined from the relative intensities of the diffraction peaks.
Protocol 2: UV-Vis Spectroscopy for Band Gap Determination
This technique measures the optical absorption of the material to determine its band gap energy.
-
Sample Preparation: For this measurement, BiI₃ is typically in the form of a thin film on a transparent substrate (e.g., glass or quartz).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Collection: Measure the transmittance (T) and reflectance (R) spectra over a wavelength range that covers the material's absorption edge (e.g., 400-900 nm).
-
Analysis (Tauc Plot): a. Calculate the absorption coefficient (α) from the measured T and R. b. Construct a Tauc plot by plotting (αhν)ⁿ versus photon energy (hν). c. The value of the exponent n depends on the nature of the electronic transition: n = 2 for a direct band gap and n = 1/2 for an indirect band gap. d. Extrapolate the linear portion of the Tauc plot to the energy axis (where (αhν)ⁿ = 0). The intercept gives the optical band gap energy (E_g).[16]
Experimental Workflow Visualization
The following flowchart illustrates a typical experimental workflow for the synthesis and characterization of bismuth iodide thin films for optoelectronic applications.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. azom.com [azom.com]
- 3. Thermal Stability of BiI3 Thin Films | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. Bismuth(III) iodide - Wikipedia [en.wikipedia.org]
- 5. 99%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. buy Bismuth Iodide price- FUNCMATER [funcmater.com]
- 7. BISMUTH(III) IODIDE | 7787-64-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. mri.psu.edu [mri.psu.edu]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. arxiv.org [arxiv.org]
- 12. redfame.com [redfame.com]
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- 15. jove.com [jove.com]
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